REACTION_CXSMILES
|
[CH:1](O)=O.C(OC(=O)C)(=O)C.[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([N+:20]([O-:22])=[O:21])=[C:17]([CH:19]=1)[NH2:18]>O1CCCC1>[CH3:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([N+:20]([O-:22])=[O:21])=[C:17]([CH:19]=1)[NH:18][CH3:1]
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Name
|
|
Quantity
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7.64 g
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Type
|
reactant
|
Smiles
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C(=O)O
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Name
|
|
Quantity
|
16.9 g
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Type
|
reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
100 mL
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Type
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reactant
|
Smiles
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COC=1C=CC(=C(N)C1)[N+](=O)[O-]
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
was stirred at 60° C. for 2 hr
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the mixture was stirred overnight at room temperature
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
|
Details
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The reaction mixture was concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
the residue was dissolved in ethyl acetate
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Type
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WASH
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Details
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The solution was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
ADDITION
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Details
|
To a solution (200 mL) of the residue in tetrahydrofuran was added a 1.0M solution (140 mL) of borane-tetrahydrofuran complex in tetrahydrofuran at 0° C.
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Type
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STIRRING
|
Details
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the mixture was stirred
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Type
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TEMPERATURE
|
Details
|
with heating
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Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hr
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Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Methanol was added to the reaction mixture at 0° C.
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Type
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STIRRING
|
Details
|
the mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring
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Type
|
ADDITION
|
Details
|
1N hydrochloric acid was added
|
Type
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STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
with heating
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Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hr
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The solution was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC(=C(NC)C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.3 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |